![molecular formula C9H11N5O3 B1481780 5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098048-36-1](/img/structure/B1481780.png)
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . It involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is a 5-membered aromatic heterocycle .Scientific Research Applications
Polymer Semiconductors for Organic Electronics
Compounds based on pyrrolo[3,4-c]pyrrole-1,3-dione structures have been utilized as building blocks for polymer semiconductors. These semiconductors show promising applications in organic thin-film transistors, demonstrating significant charge transport performance. For example, polymers synthesized using pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione as a core unit displayed high LUMO levels and promising hole mobility, indicating their potential in p-channel charge transport in organic electronics (Guo, Sun, & Li, 2014).
Electron Transport Layers in Polymer Solar Cells
Novel n-type conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone have been synthesized for use as electron transport layers in inverted polymer solar cells (PSCs). These materials help facilitate electron extraction and reduce exciton recombination, significantly improving the power conversion efficiency of the devices (Hu et al., 2015).
Organic Thin Film Transistors
The application of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives in organic thin-film transistors has been demonstrated, with materials showing high hole mobility. This highlights the compound's utility in the development of high-performance organic electronics, particularly in enhancing the mobility of charge carriers in semiconducting polymers (Li et al., 2011).
Photophysical Properties and Application as Luminophores
Diketopyrrolopyrrole-based derivatives exhibit unique photophysical properties, making them suitable for various applications, including as luminophores. Their emission properties can be tailored by modifying the π-conjugated units and alkyl groups attached to the diketopyrrolopyrrole ring, which opens up possibilities for their use in optoelectronic devices and biological systems due to enhanced water solubility and photoluminescence (Zhang et al., 2014).
Safety and Hazards
Future Directions
A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
Mechanism of Action
Mode of Action
- The compound may undergo cycloaddition reactions with other molecules. For instance, visible light-promoted synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones involves [3+2] cycloaddition reactions of 2H-azirines with maleimides . Another approach could be intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .
properties
IUPAC Name |
5-(2-azidoacetyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-13-8(16)5-3-14(4-6(5)9(13)17)7(15)2-11-12-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTRFAGRGILWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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